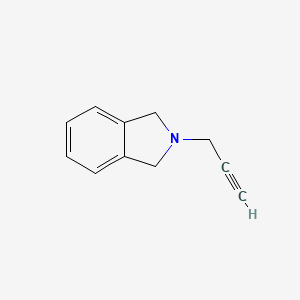

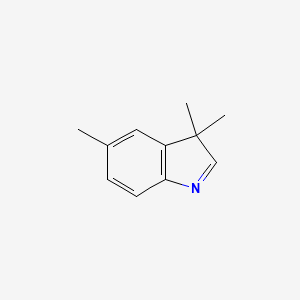

2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole

Overview

Description

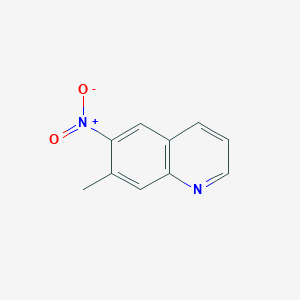

The compound “2-(prop-2-yn-1-yl)-2,3-dihydro-1H-isoindole” is a complex organic molecule. It contains an isoindole ring, which is a type of heterocycle, and a prop-2-yn-1-yl group, which is a type of alkyne .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, it’s likely that this compound would have properties similar to other compounds containing isoindole rings and alkynes .Scientific Research Applications

Crystal Structure and Herbicidal Activity

The crystal structure of a dicarboximide herbicide closely related to the chemical , flumioxazin, showcases the utility of such compounds in agricultural chemistry. The structural analysis reveals interactions that contribute to its herbicidal efficacy, emphasizing the importance of structural studies in understanding and improving agrochemicals (Park et al., 2015).

Synthetic Chemistry Applications

Isoindole compounds are key intermediates in synthetic organic chemistry, enabling the construction of complex molecular architectures. For example, the palladium-catalyzed formate reduction of substituted 1,3-dihydro-2H-isoindoles to tetrahydro-2H-isoindoles illustrates the versatility of isoindole derivatives in reductive transformations, contributing to the synthesis of various heterocyclic compounds (Hou et al., 2007).

Novel Reactions and Material Science

Innovative reactions involving N-arylisoindolines demonstrate the potential of isoindole derivatives in material science, leading to the formation of complex organic structures. Such research underscores the significance of isoindole derivatives in developing new materials with potential applications in electronics and photonics (Hassan et al., 1998).

Stability and Molecular Interactions

The stability of isoindole derivatives, such as in the case of monosubstituted isoindole crystals, provides insights into intermolecular interactions and molecular stacking. These studies are crucial for the design of stable organic compounds with specific optical or electronic properties (Takahashi et al., 1994).

Fluorescence and Analytical Applications

Isoindole derivatives exhibit unique fluorescence properties, making them useful in analytical chemistry for sensing and detection applications. The modulation of fluorescence spectra by substituent and solvent variations opens avenues for the development of novel fluorescent probes (Simons & Johnson, 1978).

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of various pharmaceutical agents .

Mode of Action

It was found that both the starting material and the product act as photosensitizers, and singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Biochemical Pathways

Related compounds have been involved in visible-light-induced oxidative formylation reactions .

Result of Action

Related compounds have been involved in the synthesis of formamides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the reaction involving N-alkyl-N-(prop-2-yn-1-yl)anilines was developed and afforded the corresponding formamides in good yields under mild conditions . .

properties

IUPAC Name |

2-prop-2-ynyl-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-7-12-8-10-5-3-4-6-11(10)9-12/h1,3-6H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFASFIUMEUPOOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(5-Bromo-4-dodecylthiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3250054.png)

![Ethyl 2-[3-(methylamino)phenyl]acetate](/img/structure/B3250057.png)

![Spiro[2.3]hexan-5-ol](/img/structure/B3250096.png)